molecular formula C12H16N2 B2520587 (3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287318-60-7

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine

Cat. No.: B2520587
CAS No.: 2287318-60-7
M. Wt: 188.274
InChI Key: XHVCIZTYNCZJRF-UHFFFAOYSA-N
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Description

(3-Benzyl-1-bicyclo[111]pentanyl)hydrazine is a compound with a unique bicyclic structure, characterized by a bicyclo[111]pentane core substituted with a benzyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the use of [1.1.1]propellane as a key intermediate. One common method includes the reaction of [1.1.1]propellane with benzyl halides under radical conditions to form the benzyl-substituted bicyclo[1.1.1]pentane. This intermediate is then reacted with hydrazine to yield the final product .

Industrial Production Methods

Industrial production methods for (3-Benzyl-1-bicyclo[11 the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is explored for its potential as a bioisostere, a molecule that mimics the biological properties of another molecule. This makes it useful in the design of new drugs and therapeutic agents .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its unique structure allows it to interact with biological targets in ways that other compounds cannot .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as high stability and reactivity. It is also explored for its potential in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The bicyclo[1.1.1]pentane core provides a rigid framework that enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclic core but differ in their substituents.

    Benzyl hydrazine derivatives: These compounds have a similar hydrazine moiety but lack the bicyclic structure.

Uniqueness

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to its combination of a rigid bicyclic core and a reactive hydrazine moiety. This combination provides it with unique chemical and biological properties that are not found in other compounds.

Properties

IUPAC Name

(3-benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-14-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5,14H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVCIZTYNCZJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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